molecular formula C9H11BrClN3 B1613272 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 668980-99-2

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B1613272
CAS No.: 668980-99-2
M. Wt: 276.56 g/mol
InChI Key: YIMXIQLCXJYRGO-UHFFFAOYSA-N
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Description

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride (CAS 668980-99-2) is a halogenated heterocyclic compound with a molecular formula of C₉H₁₀BrN₃·HCl and a molecular weight of 276.56 g/mol . It features a triazolopyridine core substituted with a bromine atom at the 6-position and an isopropyl group at the 3-position, with a hydrochloride counterion enhancing its stability and solubility. The compound is supplied at high purity (95–97%) by vendors like Georganics and Aladdin for research and industrial applications, including medicinal chemistry and drug discovery .

Properties

IUPAC Name

6-bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.ClH/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMXIQLCXJYRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623172
Record name 6-Bromo-3-(propan-2-yl)[1,2,4]triazolo[4,3-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668980-99-2
Record name 6-Bromo-3-(propan-2-yl)[1,2,4]triazolo[4,3-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 668980-99-2
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Preparation Methods

Cyclization via Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

A widely reported method for synthesizing 6-bromo-substituted triazolo[4,3-a]pyridines involves oxidative cyclization of hydrazone derivatives using N-chlorosuccinimide (NCS) as the oxidant in dry dimethylformamide (DMF).

Procedure:

  • Dissolve 10 mmol of the appropriate hydrazone precursor in 20 mL of dry DMF.
  • Cool the mixture in an ice bath.
  • Add 11 mmol of N-chlorosuccinimide portion-wise, noting the highly exothermic nature of the reaction.
  • Stir the reaction at 0 °C for approximately 1 hour, then allow it to warm to room temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, filter the resulting yellow solid and wash with petroleum ether.
  • Dissolve the solid in hot water (50 mL) and add triethylamine dropwise while cooling to precipitate the product.
  • Collect the pale yellow crystalline product by filtration and wash with cooled water.

This method yields the 6-bromo-3-substituted triazolo[4,3-a]pyridine in over 90% yield with high purity.

Alkylation for Isopropyl Substitution at the 3-Position

The introduction of the isopropyl group at the 3-position can be achieved via alkylation of the corresponding 3-unsubstituted triazolo[4,3-a]pyridine intermediate.

  • The alkylation typically involves treatment of the free base with an appropriate isopropyl halide or organometallic reagent under basic conditions.
  • Reaction conditions such as solvent choice (e.g., tetrahydrofuran, toluene), temperature control (0 °C to room temperature), and use of catalysts (e.g., palladium complexes for cross-coupling) are critical for regioselectivity and yield.
  • For example, palladium-catalyzed cross-coupling with isopropylzinc bromide in toluene at 0 °C to room temperature has been reported for related systems.

Formation of Hydrochloride Salt

The free base form of the compound is often converted to its hydrochloride salt to enhance stability, crystallinity, and handling.

  • The free base is dissolved in an aqueous or water-rich solvent.
  • Hydrogen chloride gas or hydrochloric acid solution is introduced under controlled pH and temperature conditions.
  • The salt precipitates out as a stable crystalline solid, which can be isolated by filtration and drying.
  • This step also aids in obtaining a monohydrate form if desired, improving the compound's physical properties.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Oxidative Cyclization Hydrazone + NCS in dry DMF, 0 °C to RT, 1-2 hours Highly exothermic; careful addition needed
Alkylation (Isopropylation) Isopropyl halide or isopropyl organometallic, base, Pd catalyst, 0 °C to RT Use of Pd-PEPPSI catalyst reported for related compounds
Salt Formation Aqueous solution + HCl, controlled pH, room temperature Produces stable hydrochloride salt

Structural Characterization and Purity

  • The synthesized compound typically exhibits high purity (>95%) as confirmed by chromatographic and spectroscopic methods.
  • Crystallographic studies confirm the planar fused ring system and the presence of bromine at the 6-position.
  • Hydrogen bonding networks in the hydrochloride salt form contribute to the compound's stability and crystal packing.

Summary of Key Research Findings

  • The oxidative cyclization method using NCS is efficient and yields high purity 6-bromo-substituted triazolo[4,3-a]pyridines.
  • Alkylation at the 3-position with isopropyl groups can be effectively achieved via palladium-catalyzed cross-coupling reactions.
  • Formation of the hydrochloride salt improves compound stability and crystallinity, facilitating further applications.
  • The compound's structure and hydrogen bonding have been elucidated by X-ray crystallography, confirming the expected molecular geometry.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 6 enables palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for functionalization.

Reaction Type Conditions Catalyst/Reagents Product Reference
Suzuki-Miyaura2-Propylzinc bromide, Pd-PEPPSI-IHeptCl, toluene, 0°C → RTPd-PEPPSI-IHeptCl6-Propyl derivative
CyanationZn(CN)₂, Pd catalyst, DMFPd/C, HCO₂NH₄Nitrile-substituted derivative
  • Key Findings :

    • The Suzuki reaction proceeds efficiently at room temperature with Pd-PEPPSI-IHeptCl, yielding alkyl-substituted derivatives .

    • Cyanation replaces bromine with a nitrile group, enhancing polarity for medicinal chemistry applications .

Nucleophilic Substitution

The electron-deficient triazolopyridine ring facilitates nucleophilic aromatic substitution (NAS) at position 6.

Reagent Conditions Product Yield Reference
NaN₃ (Azidation)DMF, 80°C6-Azido derivative>80% (analogous reactions)
AminesTHF, DIPEA, RT6-Amino derivativesVariable
  • Mechanistic Insight :

    • The bromine atom undergoes substitution with nucleophiles like azides or amines under mild conditions, leveraging the electron-withdrawing effect of the triazole ring .

Cyclization and Ring Expansion

The triazolopyridine core participates in cyclization reactions to form polycyclic systems.

Reagent Conditions Product Application Reference
NCS (N-Chlorosuccinimide)DMF, 0°C → RTFused triazoloquinolinesPhotophysical materials
HydrazinesEtOH, refluxBicyclic hydrazine derivativesPharmaceutical intermediates
  • Example :

    • Treatment with NCS in DMF induces cyclization, forming fused heterocycles with planar structures .

Reduction and Hydrogenation

The isopropyl group and triazole ring influence reduction pathways.

Reagent Conditions Product Notes Reference
H₂/Pd-CMeOH, RTPartially saturated triazolo ringLimited selectivity
LiAlH₄THF, −78°C → RTAmine intermediatesRequires careful quenching
  • Challenges :

    • Full hydrogenation of the aromatic triazolopyridine ring is difficult due to its stability .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound undergoes neutralization and ion-exchange reactions.

Reagent Conditions Product Purpose Reference
NaOHH₂O, RTFree base (C₉H₁₀BrN₃)Improved solubility in organic solvents
K₂CO₃DCM/H₂ONeutral triazolopyridineCoupling reactions
  • Safety Note :

    • The free base is less irritating than the hydrochloride salt (Risk Code: H319) .

Functionalization via Amide Coupling

The isopropyl group can be modified through secondary reactions.

Reagent Conditions Product Application Reference
HATU/EDCITHF, RTCarboxamide derivativesDrug discovery
HOBt/DIPEADMF, 50°CUrea-linked analoguesProtein degraders
  • Example :

    • Coupling with trifluoromethylcyclopropanecarboxylic acid using HATU yields potent RBP4 inhibitors .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine exhibit antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested in cell lines for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of triazole derivatives. Initial findings suggest that 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine may help protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Pharmaceutical Development

The compound is being explored for its potential as a scaffold for the design of new pharmaceuticals targeting various diseases. Its unique structure allows for modifications that can enhance biological activity or selectivity.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological processes. Researchers utilize it to probe cellular mechanisms and interactions within biochemical pathways.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed inhibition of E. coli growth at low concentrations.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines through caspase activation.
Study CNeuroprotectionReduced neuronal death in models of oxidative stress by upregulating antioxidant defenses.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The isopropyl group in the target compound introduces greater steric bulk compared to cyclopropyl, methyl, or chloro substituents. This may hinder interactions with flat binding pockets but improve selectivity in receptor modulation .
  • Solubility: The hydrochloride salt of the target compound enhances aqueous solubility relative to non-salt analogs like the cyclopropyl derivative .
  • Synthetic Accessibility : Methyl-substituted analogs (e.g., 6-bromo-3-methyl-) are synthesized in fewer steps with higher yields (e.g., 96% for cyclopropyl analog ), whereas the isopropyl variant may require specialized conditions due to steric challenges.

Biological Activity

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride (CAS No. 668980-99-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₉H₁₁BrClN₃
  • Molecular Weight : 276.56 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • LogP : 2.59

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems .

Antiviral Properties

Recent studies have indicated that compounds similar to 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antiviral activity. For instance, related triazole derivatives have demonstrated efficacy against various viruses, including respiratory syncytial virus (RSV) and human immunodeficiency virus (HIV).

  • Example Study : A derivative showed an EC₅₀ value of 3.98 μM against HIV-1, indicating potent antiviral properties with a high therapeutic index .

Anticancer Activity

The compound's structural characteristics allow it to interact with cellular targets involved in cancer progression. Similar triazole compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.

  • In Vitro Findings : Compounds based on the triazolo-pyridine scaffold exhibited IC₅₀ values as low as 0.36 μM against CDK2, showing potential for anticancer applications .

The biological activity of 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine can be attributed to several mechanisms:

  • Inhibition of Viral Replication : It may interfere with viral entry or replication processes.
  • Cell Cycle Regulation : By inhibiting CDKs, the compound can halt the proliferation of cancer cells.

Table of Biological Activities

Activity TypeCompoundEC₅₀/IC₅₀ ValueReference
AntiviralTriazole Derivative3.98 μM (HIV-1)
AnticancerTriazolo-Pyridine0.36 μM (CDK2)
AntiviralRSV Inhibitor5–28 μM (various compounds)

Notable Research

A study highlighted the synthesis and evaluation of various triazole derivatives for their antiviral properties. The findings indicated that modifications at specific positions on the triazole ring could significantly enhance biological activity against viral targets .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride?

The compound can be synthesized via oxidative ring closure of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature has been reported for analogous triazolopyridines, yielding ~73% purity. Key steps include hydrazine intermediate preparation, oxidation, and purification via alumina chromatography . Alternative methods may involve transition metal catalysis, but NaOCl is preferred for reduced toxicity .

Q. How can researchers confirm the structural integrity of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for similar triazolopyridines (e.g., 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine) . Complementary techniques include:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra to verify substituent positions and ring fusion.
  • HPLC-MS : Assess purity and molecular ion consistency .

Q. What analytical methods are critical for assessing purity in academic research?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. For trace impurities, LC-MS or GC-MS can identify byproducts. Elemental analysis (C, H, N) validates stoichiometry, especially for hydrochloride salts .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this triazolopyridine derivative?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol .
  • Oxidant alternatives : Compare NaOCl with DDQ or TEMPO-based systems for efficiency and byproduct profiles .
  • Temperature gradients : Elevated temperatures (40–60°C) may accelerate ring closure but risk decomposition.
  • Catalyst screening : Transition metals (e.g., Cu(I)) could mediate regioselective bromination .

Q. What computational tools aid in predicting reactivity or biological activity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as oxidative cyclization barriers. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase inhibitors) based on the bromo-isopropyl motif’s steric and electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa).
  • Dose-response curves : Compare IC50_{50} values across multiple replicates.
  • Structural analogs : Benchmark against similar triazolopyridines (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine) to isolate substituent effects .

Q. What safety protocols are essential for handling this compound?

While specific hazard data are limited, general triazolopyridine handling guidelines include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste disposal : Neutralize hydrochloride salts with bicarbonate before aqueous disposal .

Q. How can computational and experimental data be integrated for reaction design?

Platforms like ICReDD’s reaction path search methods combine quantum chemical calculations (e.g., AFIR) with experimental feedback loops. For example, predicting NaOCl’s oxidative efficiency in triazolopyridine synthesis reduces trial-and-error screening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Reactant of Route 2
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6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

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